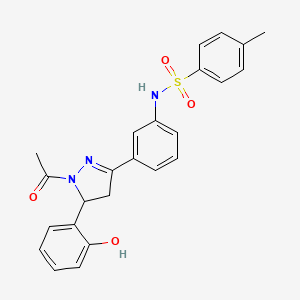

N'-(4-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 4-fluoro-1,3-benzothiazol-2-yl derivative with a 2-methoxybenzoyl chloride in the presence of a base to form the hydrazide .Molecular Structure Analysis

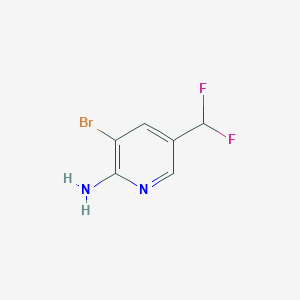

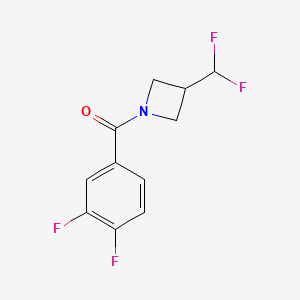

The molecular structure of this compound would be characterized by the presence of the benzothiazole ring, the fluoro group at the 4-position of the ring, the methoxy group at the 2-position of the benzene ring, and the hydrazide group attached to the benzene ring .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present. The hydrazide group could potentially undergo reactions such as condensation with carbonyl compounds to form hydrazones .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the fluoro group could increase the compound’s stability and lipophilicity .Scientific Research Applications

Fluorescent Probes and Sensing Applications

Research has shown that derivatives of benzothiazole, such as 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue, are significant in the development of fluorescent probes for sensing applications. These compounds have been prepared through a two-step procedure, highlighting their sensitivity to pH changes and selectivity in metal cation detection. The high sensitivity and selectivity of these fluorophores to pH and metal cations, particularly magnesium and zinc cations, are attributed to the high acidity of the fluorophenol moiety, making them applicable in various scientific research areas including bioimaging and environmental monitoring (Tanaka et al., 2001).

Anticancer Research

The structure and biological activity of benzothiazole derivatives have been extensively studied for their anticancer properties. For instance, fluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles have been synthesized and demonstrated potent cytotoxic activity in vitro against certain human cancer cell lines. These studies have identified specific derivatives with significant anticancer potential, suggesting a promising avenue for pharmaceutical development and clinical trials (Hutchinson et al., 2001).

Synthesis of New Derivatives for Anticancer Agents

Further research has focused on the synthesis of new benzothiazole acylhydrazones as anticancer agents, exploring the antitumor property modulation through various substitutions on the benzothiazole scaffold. Such studies are critical for understanding the structural requirements for enhanced anticancer activity and could lead to the development of new therapeutic agents targeting various cancer types (Osmaniye et al., 2018).

Crystal Structure Analysis for Drug Design

The molecular and crystal structure of related benzothiazole derivatives have been determined, providing valuable insights into the chemical behavior and potential pharmaceutical applications of these compounds. For example, the study of N-(6-methoxybenzothiazol-2-yl)-1-(4-fluorophenyl)-O,O-dipropyl-α-aminophosphonate revealed significant structural characteristics that could be essential for designing more effective drugs with targeted properties (Yang et al., 2005).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N'-(4-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O2S/c1-21-11-7-3-2-5-9(11)14(20)18-19-15-17-13-10(16)6-4-8-12(13)22-15/h2-8H,1H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJWRJLBDLDMAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NNC2=NC3=C(C=CC=C3S2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2572903.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2572909.png)

![N-(2,3-dimethylphenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2572918.png)

![(2S)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-amine](/img/structure/B2572923.png)